Cistanoside F

xanthine oxidase inhibition anti-gout hyperuricemia

Cistanoside F is the sole Cistanche-derived phenylethanoid glycoside with validated monoacylglycerol lipase (MGLL) inhibitory activity confirmed in bladder cancer models. It delivers 2.3-fold greater xanthine oxidase inhibition (IC50 36.41 μM) than kankanoside G, establishing it as the preferred reference standard for uric acid metabolism and gout research. As an HPLC-validated botanical reference material (R²≥0.9991, recovery 94.43–105.44%), it enables regulatory-compliant Cistanche species authentication and adulterant detection. Substituting acteoside, echinacoside, or cistanoside A will not recapitulate MGLL target engagement or XO potency.

Molecular Formula C21H28O13
Molecular Weight 488.4 g/mol
Cat. No. B2731525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCistanoside F
Molecular FormulaC21H28O13
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1
InChIKeyKARNWFDIYRKBOE-BHSPTIPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cistanoside F: A Phenylethanoid Glycoside Reference Standard for Oxidative Stress, Xanthine Oxidase, and Monoacylglycerol Lipase Research


Cistanoside F (CAS 97411-47-7; molecular formula C21H28O13) is a phenylethanoid glycoside naturally occurring in the Cistanche genus, with confirmed presence in Cistanche deserticola and Cistanche tubulosa [1]. Characterized by a phenylethanol moiety glycosylated with rhamnose and glucose residues, this compound exhibits an exact mass of 488.15299094 g/mol and a topological polar surface area (TPSA) of 224.00 Ų [2]. It is routinely employed as an analytical reference standard in HPLC-based quality control of Cistanche-derived botanicals due to its established chromatographic behavior and quantifiable presence across multiple species [3].

Why Cistanoside F Cannot Be Substituted with Acteoside, Echinacoside, or Cistanoside A in Experimental Systems


Phenylethanoid glycosides within the Cistanche genus exhibit divergent pharmacophore geometries and bioactivity profiles driven by differential glycosylation patterns and caffeoyl moiety positioning. Cistanoside F exists as an epimeric pair [1] and possesses a distinct sugar attachment architecture that differentiates it from acteoside, echinacoside, and cistanoside A. This structural divergence translates directly into measurable functional differences: cistanoside F demonstrates 2.3-fold greater xanthine oxidase inhibitory potency than kankanoside G in the same assay system [2], while its monoacylglycerol lipase (MGLL) inhibitory activity is uniquely documented among characterized Cistanche phenylethanoids [3]. Procurement of an unspecified Cistanche extract or an alternative phenylethanoid glycoside will not recapitulate the quantitative pharmacological profile, metabolic fate, or analytical retention time characteristic of cistanoside F.

Quantitative Differentiation Evidence for Cistanoside F: Head-to-Head Comparative Data for Scientific Selection


Xanthine Oxidase (XO) Inhibitory Potency: Cistanoside F Outperforms Kankanoside G by 2.3-Fold in the Same Assay

In an LC–MS coupled xanthine oxidase inhibition profiling study, cistanoside F demonstrated an IC50 of 36.41 μM against XO, representing a 2.3-fold greater potency than kankanoside G (IC50 = 85.31 μM) and a 1.3-fold greater potency than isoacteoside (IC50 = 46.91 μM) when evaluated under identical experimental conditions [1].

xanthine oxidase inhibition anti-gout hyperuricemia

Monoacylglycerol Lipase (MGLL) Inhibition: A Documented Target Engagement Unique to Cistanoside F Among Characterized Cistanche Phenylethanoids

Cistanoside F was identified as a potent MGLL inhibitor through screening of a medicinal-food compound library using an MGLL activity assay [1]. This target engagement is not documented for structurally related Cistanche phenylethanoids including cistanoside A, acteoside, or echinacoside in the peer-reviewed literature, representing a functionally distinct mechanism of action specific to cistanoside F within this compound class [2].

MGLL inhibitor endocannabinoid system bladder cancer

Free Radical Scavenging Activity: Cistanoside F Demonstrates Superior Potency Relative to α-Tocopherol in DPPH and Superoxide Anion Assays

In a comprehensive evaluation of nine phenylethanoids from Cistanche deserticola, cistanoside F exhibited stronger free radical scavenging activity than α-tocopherol (vitamin E) on both DPPH radical and xanthine/xanthine oxidase-generated superoxide anion radical (O₂⁻) assays [1]. The antioxidant potency was further validated in lipid peroxidation models, where cistanoside F demonstrated more potent inhibition than α-tocopherol or caffeic acid on ascorbic acid/Fe²⁺-induced and ADP/NADPH/Fe³⁺-induced lipid peroxidation in rat liver microsomes [2].

antioxidant DPPH radical scavenging superoxide anion

Vasorelaxant Activity: Cistanoside F Identified as a Principal Active Constituent with Defined Structural Requirements

In an ex vivo pharmacological characterization study using isolated rat aortic strips pre-contracted with noradrenaline, cistanoside F was identified as one of the principal constituents exhibiting vasorelaxant activity alongside kankanoside F, kankanose, echinacoside, and acteoside [1]. The study clarified several structural requirements for vasorelaxant activity within this compound class, confirming that the specific glycosylation pattern of cistanoside F contributes to its functional activity.

vasorelaxant aortic contraction cardiovascular

Analytical Chromatography: Validated HPLC Method with Defined Retention Characteristics for Quality Control Applications

A validated HPLC method was developed for simultaneous determination of eight phenylethanoid glycosides including cistanoside F across different Cistanche species [1]. The method employed an Akasil C18 column with methanol/0.1% aqueous methanoic acid gradient elution over 70 minutes at 330 nm detection wavelength. The assay achieved R² ≥ 0.9991 for all compounds with intra- and inter-day variation less than 5%, and recovery rates ranging from 94.43% to 105.44% [2]. This validated analytical platform enables species-specific quantification of cistanoside F, distinguishing authentic Cistanche material from adulterated or substituted botanical sources.

HPLC quality control phytochemical analysis

Skeletal Muscle Atrophy: Patent-Disclosed In Vivo Efficacy Supporting Therapeutic Differentiation

A patent filed by Shanghai University of Traditional Chinese Medicine discloses the application of cistanoside F in the preparation of medicaments for preventing and treating skeletal muscle atrophy [1]. In vivo data included in the patent demonstrate that cistanoside F improved skeletal muscle strength, increased gastrocnemius wet weight/body weight ratio, and enhanced muscle fiber cross-sectional area in skeletal muscle atrophy model mice. In vitro, 10 μM cistanoside F promoted myotube diameter recovery and increased desmin expression in atrophic C2C12 myoblast models [2]. No equivalent patent claims or published in vivo efficacy data exist for cistanoside A or cistanoside C in this therapeutic area.

skeletal muscle atrophy sarcopenia myogenic differentiation

Validated Research and Industrial Application Scenarios for Cistanoside F Based on Quantitative Evidence


Anti-Gout and Hyperuricemia Research: Use as a Xanthine Oxidase Inhibitor Reference with 2.3-Fold Superior Potency to Kankanoside G

Researchers investigating uric acid metabolism, gout pathophysiology, or screening for novel XO inhibitors should select cistanoside F as the preferred phenylethanoid glycoside reference standard. With an IC50 of 36.41 μM against xanthine oxidase, cistanoside F demonstrates the most potent activity among the three confirmed active constituents identified in the same study, outperforming kankanoside G (IC50 = 85.31 μM) by a factor of 2.3 and isoacteoside (IC50 = 46.91 μM) by a factor of 1.3 [5]. Substitution with structurally related compounds lacking this quantitative potency differential will yield attenuated XO inhibitory responses that do not accurately represent the pharmacological profile of this compound class.

Endocannabinoid System and MGLL-Targeted Cancer Research: The Only Cistanche Phenylethanoid with Documented MGLL Inhibitory Activity

Investigators studying monoacylglycerol lipase (MGLL) inhibition, 2-arachidonoyl glycerol (2-AG) signaling, or endocannabinoid-mediated anti-tumor mechanisms should procure cistanoside F as the sole Cistanche-derived phenylethanoid glycoside with validated MGLL inhibitory activity [5]. This target engagement, confirmed via MGLL activity screening and functional validation in bladder cancer models, is not documented for any structurally related compound including cistanoside A, acteoside, or echinacoside [6]. Experimental designs requiring MGLL inhibition cannot rely on alternative Cistanche phenylethanoids as substitutes.

Botanical Quality Control and Authentication: Validated HPLC Reference Standard with Established Chromatographic Parameters

Quality control laboratories and botanical extract manufacturers should employ cistanoside F as a quantitative reference standard for HPLC-based authentication of Cistanche species. The validated method, with established linearity (R² ≥ 0.9991), intra- and inter-day precision (<5% variation), and recovery (94.43–105.44%), provides a regulatory-compliant analytical framework for species identification and quantification [5]. The simultaneous determination capability for eight phenylethanoid glycosides enables comprehensive profiling that distinguishes C. deserticola from C. tubulosa and detects adulteration with non-target species.

Oxidative Stress and Lipid Peroxidation Studies: Antioxidant Positive Control with Activity Exceeding α-Tocopherol

Researchers requiring a natural product-derived positive control for DPPH radical scavenging, superoxide anion scavenging, or lipid peroxidation assays should select cistanoside F based on its demonstrated superiority to α-tocopherol across multiple assay platforms [5]. The compound's consistent antioxidant activity in both cell-free (DPPH, XOD-generated O₂⁻) and ex vivo (rat liver microsome lipid peroxidation) systems establishes it as a reproducible reference material for oxidative stress research where vitamin E serves as the conventional benchmark [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cistanoside F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.